![molecular formula C13H22ClNO3 B3085968 Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158411-69-8](/img/structure/B3085968.png)

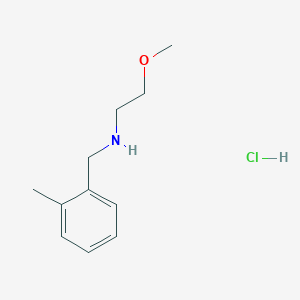

Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Vue d'ensemble

Description

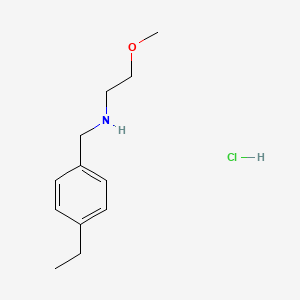

Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound . It is related to 2,4,5-Trimethoxyphenethylamine (2C-O or 2C-OMe), a phenethylamine of the 2C family . This compound is a positional isomer of the drug mescaline .

Molecular Structure Analysis

The molecular formula of this compound is C13H22ClNO3 . The molecular weight is 275.77168 . Unfortunately, the specific 3D structure is not available in the retrieved resources.Applications De Recherche Scientifique

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, including propylparaben, are widely used as preservatives in various products and have been studied for their occurrence, fate, and behavior in aquatic environments. They are recognized as emerging contaminants due to their ubiquitous presence in surface water and sediments, reflecting continuous introduction into the environment. Their biodegradability and reactions with free chlorine, resulting in chlorinated by-products, are of particular interest in environmental studies. This information might parallel the environmental behavior of compounds similar to Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride, especially regarding their stability, degradation, and potential formation of by-products in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).

Biogenic Amines in Fish

The study of biogenic amines, including their roles in intoxication, spoilage, and nitrosamine formation in fish, offers insights into the biochemical processes and potential toxicological effects related to amine compounds. This research might inform the safety and quality assessment processes for foods containing or exposed to similar compounds, highlighting the importance of understanding their biochemical interactions and impacts on food safety and quality (Bulushi, Poole, Deeth, & Dykes, 2009).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including various amines, dyes, and pesticides, through advanced oxidation processes (AOPs) provides a framework for understanding the removal and breakdown mechanisms of resistant chemical compounds. This area of research is crucial for developing effective treatment and remediation strategies for contaminants that bear structural or functional similarities to this compound. Such studies can inform environmental management and pollution mitigation efforts, particularly in addressing the challenges associated with recalcitrant compounds in wastewater and natural water bodies (Bhat & Gogate, 2021).

Mécanisme D'action

Target of Action

It is known that similar compounds in the phenethylamine family often interact with various neurotransmitter receptors in the central nervous system .

Mode of Action

It can be inferred from related compounds that it may involve interactions with various neurotransmitter systems, potentially leading to changes in neuronal signaling .

Biochemical Pathways

Phenethylamines typically influence the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Related phenethylamines often result in increased neurotransmitter release or reduced reuptake, leading to enhanced neurotransmission .

Analyse Biochimique

Biochemical Properties

Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions are primarily inhibitory, affecting the normal function of these biomolecules. For instance, the compound’s interaction with tubulin inhibits its polymerization, which is crucial for cell division .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, it can disrupt the mitotic spindle formation by inhibiting tubulin polymerization, leading to cell cycle arrest. Additionally, it modulates the expression of genes involved in stress responses and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with key biomolecules. It binds to the colchicine binding site on tubulin, preventing its polymerization. This inhibition disrupts microtubule dynamics, essential for mitosis. Furthermore, the compound can inhibit Hsp90, affecting protein folding and stability, and TrxR, impacting redox homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but may degrade under extreme pH or temperature. Long-term exposure to the compound in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies indicate that its effects can persist, leading to prolonged disruption of cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause significant adverse effects, including cytotoxicity and organ damage. Threshold effects are observed, where a specific concentration is required to achieve therapeutic efficacy without toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which metabolizes the compound into various metabolites. These metabolites can further influence metabolic flux and alter the levels of key metabolites within the cell. The compound’s metabolism is crucial for understanding its pharmacokinetics and potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It can accumulate in certain tissues, influencing its overall bioavailability and efficacy. The compound’s distribution is essential for its therapeutic application, as it determines the concentration at the target site .

Subcellular Localization

This compound localizes to specific subcellular compartments, such as the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications. The compound’s activity and function are affected by its subcellular distribution, which is crucial for its role in inhibiting tubulin polymerization and other cellular processes .

Propriétés

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2;/h7-8,14H,5-6,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKLOCOESPSQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=C(C=C1OC)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B3085898.png)

![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/structure/B3085902.png)

amine hydrochloride](/img/structure/B3085916.png)

amine hydrochloride](/img/structure/B3085920.png)

![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3085934.png)

![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3085992.png)

amine hydrochloride](/img/structure/B3085997.png)